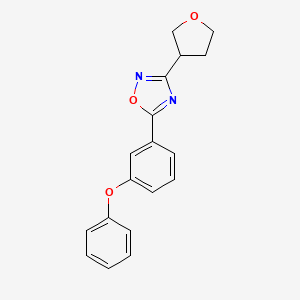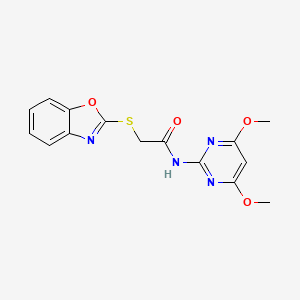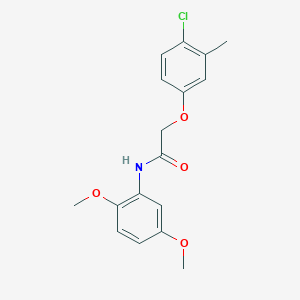
5-(3-phenoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives involves various chemical reactions, often starting from hydrazides or acid hydrazides reacting with carboxylic acids or their derivatives. A specific method for synthesizing 5-(3-phenoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole might involve cyclization reactions, utilizing precursors like cyanohydrins or diacylhydrazines, followed by specific functional group transformations. These synthetic routes highlight the versatility of oxadiazole chemistry and its adaptability to generating compounds with varied substituents (Mohan et al., 2004; Zhu et al., 2009).
Molecular Structure Analysis
The molecular structure of oxadiazoles, including 5-(3-phenoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, is characterized by X-ray crystallography, NMR, and IR spectroscopy. These techniques allow for the determination of the compound's conformation, the arrangement of its atoms, and its electronic structure, which are crucial for understanding its reactivity and properties. The presence of the oxadiazole ring contributes to the compound's rigidity and can affect its electronic distribution, impacting its chemical behavior (Bohle & Perepichka, 2009).
Applications De Recherche Scientifique
Herbicidal Activities
Compounds related to 1,3,4-oxadiazoles have been researched for their herbicidal activities. For example, derivatives of 1,3,4-oxadiazoles have shown favorable herbicidal activity and inhibitory activity against key enzymes involved in plant growth, indicating their potential as effective herbicides for controlling unwanted vegetation in agricultural settings (W. Bao, 2008).
Antibacterial Properties
Research on Schiff base compounds derived from 1,2,5-oxadiazoles reveals their effectiveness against gram-positive and gram-negative bacteria. These findings demonstrate the potential of 1,3,4-oxadiazole derivatives as antibacterial agents, with certain compounds exhibiting potent antibacterial activity (A. Kakanejadifard et al., 2013).
Antioxidant Potential
A novel series of 1,3,4-oxadiazole derivatives has been synthesized and evaluated for antioxidant activities. Structural modifications have led to derivatives with significant antioxidant properties, suggesting their use as lead compounds for developing new antioxidant agents (A. M. Rabie et al., 2016).
Anticancer and Apoptosis Inducing Agents
Certain 1,3,4-oxadiazole derivatives have been identified as novel apoptosis inducers, demonstrating activity against various cancer cell lines. These compounds have been found to induce apoptosis and cell cycle arrest, offering a new avenue for anticancer drug development (Han-Zhong Zhang et al., 2005).
Propriétés
IUPAC Name |
3-(oxolan-3-yl)-5-(3-phenoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-6-15(7-3-1)22-16-8-4-5-13(11-16)18-19-17(20-23-18)14-9-10-21-12-14/h1-8,11,14H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPAHCNZCHDNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)
![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)
![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)


![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)
![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)